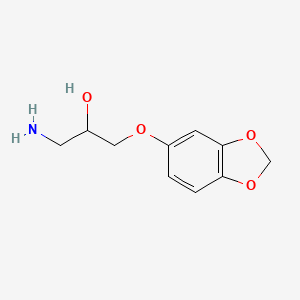

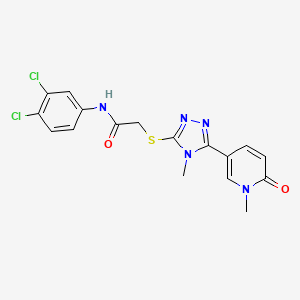

N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide” is a compound that involves the benzotriazole moiety . Benzotriazole is a versatile, useful, and successful synthesis protocol that can be introduced into a molecule by a variety of reactions . It activates molecules toward numerous transformations and is sufficiently stable during the course of reactions .

Synthesis Analysis

Benzotriazole can be introduced into molecules through a variety of reactions . For instance, different types of N, N -bis (benzotriazolylmethyl)alkyl/aryl amines were treated with ketones in the presence of samarium diiodide in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) to afford oxazolidines . Also, N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH2Cl2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .Molecular Structure Analysis

The solid state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones . The compound crystallizes in the monoclinic system, P21/c space group, with specific lattice constants .Chemical Reactions Analysis

Benzotriazole methodology has been recognized as a versatile synthetic tool . It has been used in several reactions, such as the Baylis–Hillman reaction and various coupling reactions . Acetic acid accelerates isomerization of N-ethyl-N-[(benzotriazol-1-yl)methyl]anilines into benzotriazol-2-yl derivatives, while triethylamine strongly retards it, and water slows down isomerization .将来の方向性

Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . Given its versatility and success, it is likely that future research will continue to explore and expand the applications of benzotriazole methodology in the synthesis of diverse pharmacologically important heterocyclic skeletons .

特性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)11(16)12-7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYOZWUBYOBZCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCN1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzotriazol-1-ylmethyl)-2-methylpropionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393841.png)

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)

![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)